molecular formula C9H8O B061201 Phenol, 4-(1-propynyl)- (9CI) CAS No. 170651-15-7

Phenol, 4-(1-propynyl)- (9CI)

Cat. No.: B061201
CAS No.: 170651-15-7
M. Wt: 132.16 g/mol
InChI Key: UVMNSCYLLPXYPB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Propynyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propynyl group. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of 4-(1-Propynyl)phenol may involve the catalytic coupling of phenol with propyne in the presence of a palladium catalyst. This method allows for efficient production on a larger scale, with high yields and purity .

Mechanism of Action

The mechanism of action of 4-(1-Propynyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(1-Propynyl)phenol can be compared with other similar compounds, such as:

Uniqueness: The presence of the propynyl group in 4-(1-Propynyl)phenol enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique chemical properties allow for a broader range of applications compared to its analogs .

Properties

IUPAC Name

4-prop-1-ynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMNSCYLLPXYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 4-(1-propynyl)- (9CI)
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